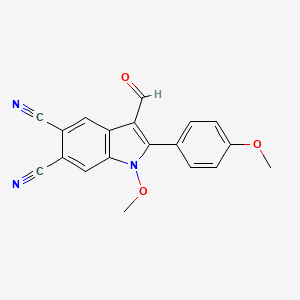![molecular formula C21H16N2O6 B11047951 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11047951.png)
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-FURYL)-2-OXOETHYL]-3-HYDROXY-1-(4-NITROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound with a molecular formula of C21H16N2O6 and a molecular weight of 392.37 . This compound features a unique structure that includes a furan ring, a nitrobenzyl group, and an indole core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
One common method involves the condensation of 2-furyl ketone with an indole derivative under acidic conditions, followed by nitration to introduce the nitro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(2-FURYL)-2-OXOETHYL]-3-HYDROXY-1-(4-NITROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
3-[2-(2-FURYL)-2-OXOETHYL]-3-HYDROXY-1-(4-NITROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[2-(2-FURYL)-2-OXOETHYL]-3-HYDROXY-1-(4-NITROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-[2-(2-FURYL)-2-OXOETHYL]-3-HYDROXY-1-(4-NITROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other similar compounds, such as:
3-(2-Furyl)acrylic acid: This compound also contains a furan ring but differs in its acrylic acid moiety, leading to different chemical and biological properties.
4-(2-Furyl)-3-buten-2-one: This compound features a furan ring and a butenone group, making it structurally similar but functionally different due to the absence of the indole core and nitrobenzyl group.
The uniqueness of 3-[2-(2-FURYL)-2-OXOETHYL]-3-HYDROXY-1-(4-NITROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its combination of the furan, nitrobenzyl, and indole moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H16N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(4-nitrophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C21H16N2O6/c24-18(19-6-3-11-29-19)12-21(26)16-4-1-2-5-17(16)22(20(21)25)13-14-7-9-15(10-8-14)23(27)28/h1-11,26H,12-13H2 |
InChI Key |
IKDZAFLXXQTVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])(CC(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)

![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)

![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11047898.png)
![2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047905.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)
![(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)](/img/structure/B11047917.png)
![6-(3-tert-butyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047921.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11047926.png)
![3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11047934.png)
![6-(2,6-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047941.png)
